molecular formula C21H20N2O2 B11048709 (4Z)-3-benzyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one

(4Z)-3-benzyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one

Cat. No.: B11048709
M. Wt: 332.4 g/mol
InChI Key: JTKCJEZZVURAFA-RGEXLXHISA-N
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Description

3-BENZYL-4-{(Z)-1-[4-(1-PYRROLIDINYL)PHENYL]METHYLIDENE}-5-ISOXAZOLONE is a synthetic organic compound that belongs to the isoxazolone family Isoxazolones are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-4-{(Z)-1-[4-(1-PYRROLIDINYL)PHENYL]METHYLIDENE}-5-ISOXAZOLONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoxazolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Attachment of the Pyrrolidinyl-Substituted Phenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyrrolidinyl-substituted phenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-4-{(Z)-1-[4-(1-PYRROLIDINYL)PHENYL]METHYLIDENE}-5-ISOXAZOLONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-BENZYL-4-{(Z)-1-[4-(1-PYRROLIDINYL)PHENYL]METHYLIDENE}-5-ISOXAZOLONE would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolones: Other compounds in the isoxazolone family with similar core structures.

    Benzyl Derivatives: Compounds featuring benzyl groups with varying substituents.

    Pyrrolidinyl-Substituted Phenyl Compounds: Molecules with pyrrolidinyl groups attached to phenyl rings.

Uniqueness

3-BENZYL-4-{(Z)-1-[4-(1-PYRROLIDINYL)PHENYL]METHYLIDENE}-5-ISOXAZOLONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

(4Z)-3-benzyl-4-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C21H20N2O2/c24-21-19(20(22-25-21)15-16-6-2-1-3-7-16)14-17-8-10-18(11-9-17)23-12-4-5-13-23/h1-3,6-11,14H,4-5,12-13,15H2/b19-14-

InChI Key

JTKCJEZZVURAFA-RGEXLXHISA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C\3/C(=NOC3=O)CC4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=NOC3=O)CC4=CC=CC=C4

Origin of Product

United States

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